2-[(E)-[[4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol
Description
2-[(E)-[[4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups
Properties
IUPAC Name |
2-[(E)-[[4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-17-8-10-18(11-9-17)21-15-22(19-12-13-23(33-2)25(14-19)35-4)30-27(29-21)31-28-16-20-6-5-7-24(34-3)26(20)32/h5-16,32H,1-4H3,(H,29,30,31)/b28-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHWSEXBXCFBBT-LQKURTRISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=C(C(=CC=C3)OC)O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=C(C(=CC=C3)OC)O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[[4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Substitution Reactions: Introduction of the 3,4-dimethoxyphenyl and 4-methylphenyl groups onto the pyrimidine ring via nucleophilic aromatic substitution.
Hydrazone Formation: Reaction of the pyrimidine derivative with hydrazine to form the hydrazone intermediate.
Final Coupling: The hydrazone intermediate is then coupled with 6-methoxyphenol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenolic groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amines and reduced hydrazone derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Mechanism of Action
The mechanism of action of 2-[(E)-[[4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol is not fully understood but is believed to involve:
Molecular Targets: Interaction with specific enzymes or receptors, potentially inhibiting or modulating their activity.
Pathways Involved: May involve pathways related to oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Uniqueness
2-[(E)-[[4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol is unique due to its complex structure and the presence of multiple functional groups, which confer a range of chemical reactivity and potential biological activity not found in simpler compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
